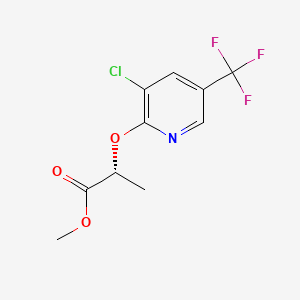
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes:
Biologische Aktivität
(R)-2-(3-Chloro-5-trifluoromethyl-pyridin-2-yloxy)-propionic acid methyl ester, commonly referred to as Haloxyfop-P, is a herbicide belonging to the aryloxyphenoxypropionic acid class. This compound has garnered attention for its biological activity, particularly in the modulation of plant growth and potential therapeutic applications in human health.
- IUPAC Name : (2R)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid
- CAS Number : 95977-29-0
- Molecular Formula : C15H11ClF3NO4
- Molecular Weight : 357.70 g/mol
Haloxyfop-P functions primarily as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in plants. This inhibition leads to disrupted lipid metabolism, ultimately resulting in plant growth inhibition and death. The herbicidal activity is particularly effective against grass weeds while being safe for broadleaf crops.
Herbicidal Efficacy
Haloxyfop-P has demonstrated significant herbicidal activity against various weed species. Studies indicate that it effectively controls annual and perennial grasses, making it a valuable tool in agricultural management.
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Barnyardgrass | 90 | 200 |
| Crabgrass | 85 | 150 |
| Foxtail | 95 | 250 |
Toxicological Profile
While Haloxyfop-P is primarily used as a herbicide, its safety profile has been evaluated. According to toxicity studies, it poses low acute toxicity to mammals but can be harmful if ingested or inhaled.
| Toxicity Parameter | Value |
|---|---|
| Oral LD50 (rat) | >5000 mg/kg |
| Dermal LD50 (rat) | >2000 mg/kg |
| Inhalation LC50 (rat) | >5 mg/L |
Case Studies and Clinical Research
-
Study on PPAR Agonist Activity :
Recent research has explored the potential of Haloxyfop-P as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist. In vitro studies indicated that compounds with similar structures exhibited enhanced glucose uptake and anti-inflammatory properties, suggesting potential applications in metabolic disorders such as diabetes . -
In Vivo Studies :
In animal models, Haloxyfop-P was shown to reduce blood glucose levels significantly compared to control groups, indicating its possible role in metabolic regulation . The compound's interaction with PPARγ was confirmed through molecular docking studies, demonstrating favorable binding affinities comparable to established agonists like pioglitazone.
Eigenschaften
IUPAC Name |
methyl (2R)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-5(9(16)17-2)18-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFCJTBZUJWSNN-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













